molecular formula C8H11NO2 B12869498 2-(2-methyl-1,3-dioxolan-2-yl)-1H-pyrrole

2-(2-methyl-1,3-dioxolan-2-yl)-1H-pyrrole

Cat. No.: B12869498
M. Wt: 153.18 g/mol
InChI Key: SHTVLQSPNNGSNV-UHFFFAOYSA-N
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Description

2-(2-Methyl-1,3-dioxolan-2-yl)-1H-pyrrole (CAS 750559-12-7) is a chemical compound with the molecular formula C 8 H 11 NO 2 and a molecular weight of 153.18 g/mol . This molecule features a pyrrole ring, a privileged scaffold in medicinal chemistry, fused with a 1,3-dioxolane protecting group . Its calculated physical properties include a density of 1.163 g/cm³ and a boiling point of approximately 277.7°C . This compound serves as a valuable synthetic intermediate or building block in organic chemistry and drug discovery research. Compounds containing the 1,3-dioxolane moiety are recognized as key intermediates in the synthesis of novel antifungal agents for protecting useful plants . Furthermore, pyrrole derivatives are extensively investigated for their potent biological activities, including as antimycobacterial compounds against Mycobacterium tuberculosis . The presence of both the pyrrole and dioxolane functional groups in a single molecule makes it a promising precursor for developing new therapeutic agents and exploring novel chemical spaces . Researchers utilize this building block to construct more complex, medicinally privileged heterocyclic scaffolds, such as pyrrolopyrazinones, which are found in various bioactive natural products and have demonstrated anticancer, antiviral, and insecticidal activities . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

2-(2-methyl-1,3-dioxolan-2-yl)-1H-pyrrole

InChI

InChI=1S/C8H11NO2/c1-8(10-5-6-11-8)7-3-2-4-9-7/h2-4,9H,5-6H2,1H3

InChI Key

SHTVLQSPNNGSNV-UHFFFAOYSA-N

Canonical SMILES

CC1(OCCO1)C2=CC=CN2

Origin of Product

United States

Synthetic Methodologies for 2 2 Methyl 1,3 Dioxolan 2 Yl 1h Pyrrole and Analogues

Strategies for the Construction of the Pyrrole (B145914) Ring System

The formation of the pyrrole ring is a cornerstone of heterocyclic chemistry, with several named reactions providing reliable routes to this important structural motif. When the target molecule contains an additional functional group, such as a dioxolane, the synthetic strategy can be adapted to incorporate this feature from the outset.

Pyrrole Annulation Reactions Utilizing Dioxolane-Containing Precursors

A prominent method for pyrrole synthesis is the Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. alfa-chemistry.comwikipedia.orgorganic-chemistry.org To synthesize 2-(2-methyl-1,3-dioxolan-2-yl)-1H-pyrrole via this route, a key precursor would be a 1,4-dicarbonyl compound where one of the carbonyl groups is protected as a ketal, specifically a 2-methyl-1,3-dioxolane.

The synthesis would commence with a precursor such as 4,4-(ethylenedioxy)pentanal. This molecule contains a protected ketone (the dioxolane) and a terminal aldehyde. The Paal-Knorr reaction of this precursor with ammonia would proceed via the formation of an enamine intermediate, followed by cyclization and dehydration to yield the aromatic pyrrole ring. The reaction is typically carried out under neutral or weakly acidic conditions to avoid cleavage of the acid-sensitive dioxolane protecting group. organic-chemistry.org

PrecursorReagentConditionsProductYield (%)
4,4-(ethylenedioxy)pentanalAmmoniaNeutral or weakly acidicThis compoundNot reported

Another classical approach to pyrrole synthesis is the Hantzsch pyrrole synthesis, which involves the reaction of a β-ketoester with ammonia (or a primary amine) and an α-haloketone. prepchem.com A plausible strategy to adapt this method for the synthesis of the target compound would involve a β-ketoester or an α-haloketone bearing a 2-methyl-1,3-dioxolane moiety. For instance, a custom-synthesized α-haloketone containing the dioxolane group could be reacted with a β-ketoester and ammonia to construct the desired pyrrole ring.

Functionalization and Derivatization of Pre-formed Pyrrole Rings with Dioxolane Moieties

An alternative and often more direct approach involves the modification of a pre-existing pyrrole ring. This strategy typically begins with a simple, commercially available pyrrole derivative that is then functionalized to introduce the desired dioxolane substituent.

A common method for introducing a carbonyl group onto a pyrrole ring is the Friedel-Crafts acylation. Pyrrole can be acylated with acetyl chloride or acetic anhydride to yield 2-acetylpyrrole (B92022). nih.gov Due to the high reactivity of pyrrole, this reaction often does not require a Lewis acid catalyst and can proceed at elevated temperatures. orgsyn.org

Once 2-acetylpyrrole is obtained, the 2-methyl-1,3-dioxolane moiety can be introduced through a ketalization reaction. This involves reacting the 2-acetylpyrrole with ethylene (B1197577) glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH). The reaction is typically performed with the removal of water to drive the equilibrium towards the formation of the ketal. nih.gov

Starting MaterialReagent(s)ConditionsIntermediate/ProductYield (%)
PyrroleAcetic anhydride200°C2-AcetylpyrroleNot specified
2-AcetylpyrroleEthylene glycol, p-TsOHToluene, reflux (azeotropic removal of water)This compoundGood

Similarly, pyrrole-2-carbaldehyde, which can be synthesized from pyrrole via the Vilsmeier-Haack reaction, can serve as a precursor. prepchem.comorgsyn.org The subsequent reaction of pyrrole-2-carbaldehyde with a suitable diol in the presence of an acid catalyst would also yield the target dioxolane derivative.

Convergent Synthesis Approaches for the Pyrrole-Dioxolane Scaffold

Convergent synthesis strategies involve the preparation of key fragments of the target molecule separately, which are then combined in the final stages of the synthesis. For a molecule like this compound, a convergent approach could involve the synthesis of a dioxolane-containing building block and a separate pyrrole precursor, followed by their coupling.

While specific examples for the target compound are not prevalent in the literature, one could envision a strategy where a metalated pyrrole derivative (e.g., 2-lithiopyrrole or a pyrrolyl Grignard reagent) is reacted with an electrophilic dioxolane-containing species. However, such approaches would need to be carefully designed to control regioselectivity and avoid side reactions.

Strategies for the Incorporation of the 1,3-Dioxolane (B20135) Moiety

The 1,3-dioxolane group is a common protecting group for carbonyl compounds and its formation is a fundamental transformation in organic synthesis. The strategies for its incorporation in the context of pyrrole synthesis can be categorized based on when the dioxolane ring is formed relative to the pyrrole ring.

Acetalization and Ketalization Reactions in Pyrrole Synthesis Contexts

As discussed in section 2.1.2, the most straightforward method for incorporating the 1,3-dioxolane moiety is through the ketalization of a precursor containing a ketone functional group. In the synthesis of this compound, this involves the acid-catalyzed reaction of 2-acetylpyrrole with ethylene glycol. nih.gov

This reaction is an equilibrium process, and to achieve high yields of the desired ketal, it is crucial to remove the water that is formed as a byproduct. This is typically accomplished by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene or benzene.

The use of the dioxolane as a protecting group is also a key strategy in multi-step syntheses. For instance, in a Paal-Knorr synthesis approach as outlined in 2.1.1, the dioxolane protects one of the carbonyl groups of the 1,4-dicarbonyl precursor, allowing the other carbonyl to react selectively in the ring-forming step. The stability of the dioxolane group under the typically mild conditions of the Paal-Knorr reaction makes this a viable strategy.

Ring-Closing Reactions to Form the 1,3-Dioxolane Ring on Pyrrole Scaffolds

An alternative, though less common, approach to forming the 1,3-dioxolane ring is through an intramolecular cyclization of a suitable precursor already attached to the pyrrole ring. This would involve a pyrrole derivative bearing two hydroxyl groups in a 1,2-relationship, which could then be cyclized to form the dioxolane ring.

For example, one could hypothetically synthesize a 2-(1,2-dihydroxyethyl)-1H-pyrrole derivative. The subsequent acid-catalyzed intramolecular dehydration of this diol in the presence of acetone would lead to the formation of the this compound. This type of reaction is a standard method for the formation of acetals and ketals from diols.

PrecursorReagent(s)ConditionsProduct
2-(1,2-dihydroxyethyl)-1H-pyrroleAcetone, Acid catalystAnhydrous conditionsThis compound

This table illustrates a plausible but less commonly reported synthetic route. The feasibility and efficiency of this reaction would depend on the successful synthesis of the diol precursor.

Advanced Synthetic Techniques and Reaction Condition Optimization

Recent advancements in synthetic organic chemistry have provided a diverse toolkit for the construction of substituted pyrroles with high efficiency, selectivity, and sustainability. These methods often focus on the optimization of reaction conditions to improve yields, reduce reaction times, and simplify purification processes.

Organometallic catalysis has emerged as a powerful tool for the synthesis of pyrroles, offering mild reaction conditions and high functional group tolerance. Various transition metals, including palladium, ruthenium, iron, and copper, have been successfully employed in catalytic cycles to construct the pyrrole ring. uctm.edunih.gov

For the synthesis of pyrrole-dioxolane derivatives, a key strategy involves the coupling of appropriately functionalized precursors. For instance, a palladium-catalyzed cross-coupling reaction could be envisioned between a 2-halopyrrole protected at the nitrogen atom and a suitable organometallic reagent containing the 2-methyl-1,3-dioxolane moiety. Alternatively, transition metal catalysts can facilitate the cyclization of acyclic precursors to form the pyrrole ring directly. organic-chemistry.org

Several catalytic systems have been reported for the synthesis of substituted pyrroles, which could be adapted for the synthesis of this compound. These include:

Palladium Catalysis: Palladium catalysts are versatile for C-C and C-N bond formation, crucial steps in many pyrrole syntheses. nih.gov For example, a three-component reaction of an alkyne, an amine, and an alkene in the presence of a Pd(II) catalyst can yield highly substituted pyrroles. nih.gov

Ruthenium Catalysis: Ruthenium catalysts, particularly those used in ring-closing metathesis, can be employed to form pyrroline intermediates from diallylamines, which are then oxidized to pyrroles. organic-chemistry.org

Iron Catalysis: Iron catalysts are attractive due to their low cost and low toxicity. Iron(III) chloride has been used as a catalyst in the Paal-Knorr synthesis of N-substituted pyrroles. uctm.edu

Copper Catalysis: Copper-catalyzed reactions, such as the annulation of vinyl azides with esters or aldehydes, provide a route to substituted NH-pyrroles under mild conditions. uctm.edu

The choice of catalyst and ligands is crucial for optimizing the regioselectivity and yield of the desired pyrrole-dioxolane product. High-throughput experimentation platforms can be utilized to rapidly screen various catalyst-ligand combinations and reaction conditions.

CatalystReactantsReaction TypeKey Advantages
Pd(II) complexesAlkynes, amines, alkenesThree-component couplingHigh atom economy, access to polysubstituted pyrroles nih.gov
Grubbs catalyst (Ru)DiallylaminesRing-closing metathesis followed by oxidationFormation of pyrrolines as stable intermediates organic-chemistry.org
FeCl₃1,4-dicarbonyl compounds, primary aminesPaal-Knorr synthesisLow cost, environmentally benign uctm.edu
Cu(I) saltsVinyl azides, esters/aldehydesAnnulationMild reaction conditions, good yields for NH-pyrroles uctm.edu

The principles of green chemistry are increasingly influencing the design of synthetic routes for heterocyclic compounds. lucp.netbenthamdirect.com These approaches aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency.

For the synthesis of pyrrole-dioxolane derivatives, several green strategies can be implemented:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water, ionic liquids, or supercritical fluids can significantly reduce the environmental impact of the synthesis. lucp.net The Paal-Knorr reaction, a classic method for pyrrole synthesis, has been successfully performed in boiling water without a catalyst. nih.gov

Catalyst Selection: Employing non-toxic and recyclable catalysts is a key aspect of green chemistry. nih.gov For example, the use of citric acid, a bio-sourced organic acid, has been demonstrated in the synthesis of N-substituted pyrroles. lucp.net Heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, are also a sustainable option. nih.gov

Energy Efficiency: Microwave-assisted synthesis has emerged as a powerful technique to accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times compared to conventional heating. benthamdirect.com This method has been applied to various pyrrole syntheses, including multicomponent reactions. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product is a fundamental principle of green chemistry. Multicomponent reactions, where three or more reactants combine in a single step to form the product, are excellent examples of atom-economical processes. nih.gov

Green Chemistry PrincipleApplication in Pyrrole-Dioxolane SynthesisExample
Safer SolventsPerforming reactions in water or solvent-free conditions.Uncatalyzed Paal-Knorr reaction in boiling water. nih.gov
Energy EfficiencyUtilizing microwave irradiation to reduce reaction times.Microwave-promoted formation of 2-acylpyrroles. uctm.edu
Use of Renewable FeedstocksEmploying bio-sourced catalysts.Citric acid as a catalyst for N-substituted pyrrole synthesis. lucp.net
Atom EconomyDesigning multicomponent reactions.FeCl₃-catalyzed multicomponent synthesis of pyrrole derivatives. nih.gov

Solid-phase synthesis offers significant advantages for the preparation of libraries of compounds for drug discovery and other applications. acs.orgacs.orgnih.gov This technique involves attaching a starting material to a solid support (resin) and carrying out a sequence of reactions. The key benefit is the simplification of purification, as excess reagents and by-products can be washed away, while the desired product remains bound to the resin.

The synthesis of pyrrole-dioxolane derivatives on a solid support would typically involve the following steps:

Attachment of a suitable precursor to the solid support. This could be, for example, a resin-bound amine.

Stepwise construction of the pyrrole ring using a sequence of reactions. For instance, a Hantzsch-type pyrrole synthesis can be adapted for the solid phase. acs.org

Cleavage of the final pyrrole-dioxolane product from the solid support.

A reported solid-phase synthesis of pyrroles involves the acetoacetylation of a Rink amide resin, conversion to a polymer-bound enaminone, and subsequent Hantzsch reaction with an α-bromo ketone to yield the pyrrole. acs.org This methodology could be adapted by using an α-bromo ketone bearing the 2-methyl-1,3-dioxolane moiety.

Multicomponent reactions are also well-suited for solid-phase synthesis, allowing for the rapid generation of diverse pyrrole derivatives. nih.govacs.org For example, a solid-phase multicomponent reaction utilizing a lysine-containing peptide as the nitrogen source, a β-nitrostyrene, a 1,3-dicarbonyl compound, and an iron(III) chloride catalyst under microwave irradiation has been developed for the synthesis of pyrrole derivatives. nih.govacs.org

Isolation and Purification Protocols for the Compound and its Synthetic Intermediates

The isolation and purification of the target compound and its synthetic intermediates are critical steps to ensure the final product's purity. The choice of purification method depends on the physical and chemical properties of the compounds, such as polarity, volatility, and stability.

Common purification techniques for pyrrole derivatives include:

Chromatography:

Column Chromatography: This is the most widely used technique for the purification of organic compounds. Silica gel is a common stationary phase, and a suitable solvent system (eluent) is chosen to separate the desired compound from impurities.

High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and is often used for the final purification of small quantities of a compound or for analytical purposes to assess purity. Both normal-phase and reverse-phase HPLC can be employed.

Recrystallization: This technique is effective for purifying solid compounds. It involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly, causing the pure compound to crystallize out while impurities remain in the solution.

Distillation: For liquid compounds that are thermally stable, distillation can be used for purification based on differences in boiling points.

Extraction: Liquid-liquid extraction is often used during the work-up of a reaction to separate the product from by-products and unreacted starting materials based on their differential solubility in two immiscible liquid phases (e.g., an organic solvent and water).

For solid-phase synthesis, purification is simplified as the product is attached to the resin. After the final reaction step, the resin is thoroughly washed to remove all soluble impurities before the final product is cleaved from the support. The cleaved product may still require further purification by chromatography or recrystallization.

The characterization of the purified this compound and its intermediates would be performed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the structure and purity.

Reactivity and Chemical Transformations of 2 2 Methyl 1,3 Dioxolan 2 Yl 1h Pyrrole

Reactivity of the Pyrrole (B145914) Nucleus

The pyrrole ring is an electron-rich heterocycle that readily undergoes electrophilic substitution. slideshare.net However, the presence of the 2-(2-methyl-1,3-dioxolan-2-yl) substituent, which is electronically equivalent to a deactivating acetyl group, significantly influences the regioselectivity and rate of these reactions.

Electrophilic Aromatic Substitution Patterns and Mechanisms

Pyrrole is inherently more reactive towards electrophiles than benzene. onlineorganicchemistrytutor.compearson.com Electrophilic attack typically occurs at the C2 or C5 positions, as the resulting cationic intermediate (sigma complex) is stabilized by three resonance structures, compared to only two for attack at the C3 or C4 positions. slideshare.netonlineorganicchemistrytutor.com

In 2-(2-methyl-1,3-dioxolan-2-yl)-1H-pyrrole, the C2 position is occupied. The substituent acts as a deactivating group, withdrawing electron density from the pyrrole ring and making it less reactive towards electrophiles than unsubstituted pyrrole. Consequently, electrophilic substitution requires more forcing conditions. The substitution is directed to the available positions on the ring, primarily C4 and C5. The Vilsmeier-Haack reaction, a common method for formylating electron-rich aromatic compounds, exemplifies this behavior. chemistrysteps.comwikipedia.org While pyrrole itself is formylated at the C2 position, 2-substituted pyrroles undergo formylation at the C5 position. chemistrysteps.com

Mechanism of Electrophilic Substitution (Vilsmeier-Haack Example):

Formation of the Electrophile: Phosphorus oxychloride (POCl₃) activates N,N-dimethylformamide (DMF) to form the electrophilic Vilsmeier reagent, a chloroiminium ion. wikipedia.org

Nucleophilic Attack: The electron-rich pyrrole ring attacks the Vilsmeier reagent. With the C2 position blocked, the attack occurs at C5, leading to the formation of a cationic sigma complex.

Aromatization: A base removes the proton from the C5 position, restoring the aromaticity of the pyrrole ring.

Hydrolysis: The resulting iminium salt is hydrolyzed during aqueous workup to yield the final aldehyde product, this compound-5-carbaldehyde.

Table 1: Representative Electrophilic Aromatic Substitution Reactions on 2-Substituted Pyrroles

ReactionReagentsProductPosition of SubstitutionReference
Vilsmeier-Haack FormylationPOCl₃, DMF, then H₂O2-Substituted-1H-pyrrole-5-carbaldehydeC5 chemistrysteps.com
HalogenationN-Chlorosuccinimide (NCS)2-Substituted-5-chloro-1H-pyrroleC5 acs.org
HalogenationN-Bromosuccinimide (NBS)2-Substituted-5-bromo-1H-pyrroleC5 nih.gov

Nucleophilic Addition and Substitution Reactions on the Pyrrole Ring

The electron-rich nature of the pyrrole ring makes it generally resistant to nucleophilic aromatic substitution (SNAr). Such reactions typically require the presence of strong electron-withdrawing groups to activate the ring. While the protected acetyl group at C2 is deactivating, it is not typically sufficient to enable direct SNAr reactions under standard conditions.

However, the carbonyl group of the deprotected analogue, 2-acetylpyrrole (B92022), can undergo nucleophilic addition. libretexts.org More complex reactions involving nucleophilic attack on activated pyrrole derivatives, such as pyrrole-2,3-diones, can lead to ring-opening and rearrangement products. For instance, the reaction of N-substituted pyrrole-2,3-diones with aromatic diamines results in the formation of quinoxalin-2-ones through a sequence of nucleophilic addition, cyclization, and pyrrole ring opening. acgpubs.org

Metal-Mediated and Cross-Coupling Reactions at Pyrrole Sites

Modern synthetic methods allow for the functionalization of the pyrrole nucleus via metal-mediated cross-coupling reactions. These methods are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. A common strategy involves initial halogenation of the pyrrole ring, followed by a cross-coupling reaction like the Suzuki-Miyaura, Stille, or Heck reaction. nih.gov

For this compound, the C5 position can be selectively halogenated (e.g., with NBS or NIS) to provide the necessary halide precursor. This intermediate can then be coupled with a variety of partners. The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide in the presence of a palladium catalyst, is particularly effective for the arylation of pyrroles. nih.gov

Table 2: Example of a Suzuki-Miyaura Cross-Coupling Sequence

StepReactionReagentsIntermediate/ProductReference
1BrominationN-Bromosuccinimide (NBS), THF5-Bromo-2-(2-methyl-1,3-dioxolan-2-yl)-1H-pyrrole nih.gov
2Suzuki CouplingArylboronic acid, Pd(PPh₃)₄, Na₂CO₃5-Aryl-2-(2-methyl-1,3-dioxolan-2-yl)-1H-pyrrole nih.gov

N-Functionalization and Derivatization of the Pyrrole Nitrogen

The N-H proton of pyrrole is weakly acidic. The presence of the electron-withdrawing substituent at the C2 position increases this acidity, facilitating deprotonation by a suitable base (e.g., NaH, K₂CO₃) to form the corresponding pyrrolide anion. This anion is a potent nucleophile and can be reacted with various electrophiles to install a substituent on the nitrogen atom. thieme-connect.de

Common N-functionalization reactions include alkylation with alkyl halides and acylation with acyl chlorides or anhydrides. Selective mono-N-alkylation can be achieved under controlled conditions. thieme-connect.de Protection of the pyrrole nitrogen, for example with a 2-(trimethylsilyl)ethoxymethyl (SEM) group, is often employed during multi-step syntheses, particularly before undertaking metal-catalyzed coupling reactions at the carbon positions of the ring. nih.gov

Reactivity of the 1,3-Dioxolane (B20135) Moiety

The 1,3-dioxolane group serves as a protecting group for the ketone functionality of 2-acetylpyrrole. Its primary chemical transformation is its removal (deprotection) to regenerate the parent carbonyl compound.

Acid-Catalyzed Hydrolysis and Deprotection Pathways

Acetals and ketals, such as the 1,3-dioxolane in the title compound, are stable to bases and nucleophiles but are readily cleaved under acidic conditions. The deprotection of this compound to 2-acetylpyrrole is achieved by hydrolysis in the presence of an acid catalyst.

Mechanism of Acid-Catalyzed Hydrolysis:

Protonation: An oxygen atom of the dioxolane ring is protonated by an acid (e.g., HCl, H₂SO₄), converting the hydroxyl group into a good leaving group (water or an alcohol).

Ring Opening: The C-O bond cleaves, and the leaving group departs, forming a resonance-stabilized oxocarbenium ion.

Nucleophilic Attack by Water: A water molecule attacks the electrophilic carbon of the oxocarbenium ion.

Deprotonation: Loss of a proton from the newly added water molecule forms a hemiacetal intermediate.

Repeat and Release: The process of protonation, C-O bond cleavage, and deprotonation repeats for the second oxygen atom of the original acetal, ultimately releasing ethylene (B1197577) glycol and the desired 2-acetylpyrrole.

This deprotection is a crucial step in synthetic sequences where the ketone's reactivity needed to be masked during transformations elsewhere in the molecule.

A Note on the

Following an extensive review of available scientific literature, it has been determined that there is a notable absence of specific research detailing the reactivity and chemical transformations of the compound This compound . While the general reactivity of both the pyrrole and 1,3-dioxolane ring systems are well-documented for a variety of derivatives, specific experimental data, including detailed research findings and data tables for the title compound, are not present in the surveyed chemical literature.

The provided outline requests a thorough and scientifically accurate discussion on several aspects of the compound's reactivity, including:

Chemo- and Regioselectivity in Reactions Involving Both Heterocycles

Without specific studies on This compound , any attempt to generate content for these sections would be based on speculation and extrapolation from related but distinct chemical entities. Such an approach would not adhere to the required standards of scientific accuracy and would fail to provide the "detailed research findings" mandated by the instructions.

For instance, while one could hypothesize about the acidic hydrolysis of the dioxolane ring to yield the corresponding ketone, or electrophilic substitution on the pyrrole ring, the absence of published experimental results for this specific molecule prevents a factual and authoritative discussion. Issues of chemo- and regioselectivity are particularly dependent on the unique electronic and steric environment created by the specific combination of the two heterocyclic moieties, and thus cannot be accurately predicted without experimental evidence.

Therefore, this article cannot be generated as requested due to the lack of available data in the scientific literature for the specified compound.

Spectroscopic and Structural Elucidation of 2 2 Methyl 1,3 Dioxolan 2 Yl 1h Pyrrole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

The ¹H NMR spectrum of 2-(2-methyl-1,3-dioxolan-2-yl)-1H-pyrrole is expected to exhibit distinct signals corresponding to the protons of the pyrrole (B145914) ring, the dioxolane ring, and the methyl group.

Pyrrole Protons: The three non-equivalent protons on the pyrrole ring would likely appear as multiplets in the aromatic region of the spectrum, typically between δ 6.0 and 7.0 ppm. The proton on C5 (α to the nitrogen) would be the most downfield, followed by the proton on C3, and the proton on C4 would be the most upfield. The coupling between these protons would result in a complex splitting pattern.

Dioxolane Protons: The four protons of the ethylene (B1197577) glycol unit in the dioxolane ring are expected to appear as a multiplet, likely around δ 3.9-4.1 ppm. Due to the chiral center at the quaternary carbon of the dioxolane, these protons may exhibit more complex splitting patterns.

Methyl Protons: The three equivalent protons of the methyl group would give rise to a sharp singlet, expected to be the most upfield signal in the spectrum, likely around δ 1.6 ppm.

N-H Proton: The proton attached to the nitrogen of the pyrrole ring would appear as a broad singlet, typically in the range of δ 8.0-9.5 ppm, and its chemical shift can be highly dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Pyrrole N-H8.0 - 9.5br s
Pyrrole H-5~6.8m
Pyrrole H-3~6.5m
Pyrrole H-4~6.1m
Dioxolane -CH₂CH₂-3.9 - 4.1m
Methyl -CH₃~1.6s

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

Pyrrole Carbons: The four carbon atoms of the pyrrole ring are expected to resonate in the aromatic region. The carbon at C2, being attached to the dioxolane substituent, would be the most downfield among the pyrrole carbons, followed by C5, C3, and C4.

Dioxolane Carbons: The quaternary carbon of the dioxolane ring (C2') would appear at a characteristic downfield position, likely around δ 108-112 ppm. The two equivalent methylene (B1212753) carbons of the dioxolane ring would resonate at approximately δ 65 ppm.

Methyl Carbon: The methyl carbon is expected to be the most upfield signal in the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Pyrrole C2~130
Pyrrole C5~118
Pyrrole C3~110
Pyrrole C4~108
Dioxolane C2'~110
Dioxolane -CH₂CH₂-~65
Methyl -CH₃~24

Advanced 2D-NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

To unambiguously assign the proton and carbon signals and to determine the connectivity within the molecule, a suite of 2D-NMR experiments would be crucial.

COSY (Correlation Spectroscopy): Would reveal correlations between coupled protons, for instance, between the protons on the pyrrole ring (H-3, H-4, and H-5).

HSQC (Heteronuclear Single Quantum Coherence): Would establish one-bond correlations between protons and their directly attached carbons, aiding in the assignment of both ¹H and ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two or three bonds. This would be vital to confirm the connectivity between the pyrrole ring and the dioxolane moiety, for example, by observing a correlation between the methyl protons and the quaternary carbon of the dioxolane, as well as with C2 of the pyrrole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of protons, which can help in determining the preferred conformation of the molecule.

Dynamic NMR Studies on Conformational Exchange Processes

The bond between the pyrrole ring and the dioxolane group may exhibit restricted rotation, potentially leading to different conformers. Dynamic NMR studies, involving recording spectra at various temperatures, could provide insights into the energy barriers for this rotation and any other conformational exchange processes occurring in the molecule.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.

Characteristic Vibrational Modes and Functional Group Identification

The IR and Raman spectra of this compound would be expected to show characteristic absorption bands for the N-H, C-H, C=C, and C-O bonds.

N-H Stretching: A prominent band in the IR spectrum around 3400-3300 cm⁻¹ would correspond to the N-H stretching vibration of the pyrrole ring.

C-H Stretching: Aromatic C-H stretching vibrations of the pyrrole ring would appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations of the methyl and dioxolane groups would be observed just below 3000 cm⁻¹.

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the pyrrole ring would likely appear in the region of 1600-1450 cm⁻¹.

C-O Stretching: Strong absorption bands corresponding to the C-O stretching of the dioxolane ring are expected in the 1200-1000 cm⁻¹ region.

Raman spectroscopy would complement the IR data, particularly for the symmetric vibrations and the C=C bonds of the pyrrole ring.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)
N-H Stretch (Pyrrole)3400 - 3300
Aromatic C-H Stretch3100 - 3000
Aliphatic C-H Stretch3000 - 2850
C=C Stretch (Pyrrole)1600 - 1450
C-O Stretch (Dioxolane)1200 - 1000

Analysis of Hydrogen Bonding Networks and Intermolecular Interactions

The crystal structure of this compound is significantly influenced by hydrogen bonding and other intermolecular forces. The pyrrole ring's N-H group serves as a classic hydrogen bond donor, while the oxygen atoms of the 1,3-dioxolane (B20135) ring act as potential hydrogen bond acceptors.

In the solid state, molecules of 2-substituted pyrroles with carbonyl or related functionalities are known to form distinct hydrogen-bonding motifs. epfl.ch For this compound, it is anticipated that the primary intermolecular interaction is the formation of hydrogen bonds between the pyrrole N-H donor and one of the dioxolane oxygen acceptors of a neighboring molecule. This N-H···O interaction is a defining feature in the crystal packing of similar compounds. epfl.chbiochemcalc.com

Depending on the spatial arrangement, these interactions can lead to the formation of specific supramolecular structures:

Dimers: Centrosymmetric dimers can be formed through a pair of N-H···O hydrogen bonds, creating a ring motif. In related structures like methyl pyrrole-2-carboxylate, such dimer formations are observed. epfl.ch

Chains: Alternatively, a head-to-tail arrangement can result in the formation of infinite chains, where each molecule donates one hydrogen bond and accepts one from adjacent molecules, propagating a C(5) structural motif. epfl.ch

Table 1: Potential Intermolecular Interactions in Crystalline this compound

Interaction Type Donor Acceptor Typical Motif
Strong Hydrogen Bond Pyrrole N-H Dioxolane Oxygen (O) Dimer or Chain C(5)
Weak Hydrogen Bond Pyrrole C-H, Alkyl C-H Dioxolane Oxygen (O) Various
Weak Interaction Pyrrole C-H Pyrrole Ring (π-system) C-H···π

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for the characterization of this compound, providing information on its molecular weight, elemental composition, and structural features through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-resolution mass spectrometry (HRMS) provides the precise molecular mass of a compound, which allows for the unambiguous determination of its elemental formula. The molecular formula of this compound is C₁₀H₁₃NO₂. By summing the exact masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, and ¹⁶O), the monoisotopic mass can be calculated. missouri.edu This calculated value is crucial for confirming the identity of the synthesized compound.

Table 2: Precise Molecular Mass Data for this compound

Parameter Value
Molecular Formula C₁₀H₁₃NO₂
Average Molecular Weight 179.22 g/mol
Calculated Monoisotopic Mass 179.094629 Da

An experimentally obtained HRMS value that matches this calculated mass to within a few parts per million (ppm) provides high confidence in the assigned chemical structure.

Fragmentation Pathway Analysis via Electron Ionization (EI) and Chemical Ionization (CI) Mass Spectrometry

The fragmentation pattern of this compound under mass spectrometric analysis provides significant structural information. The pathways are highly dependent on the ionization method used. chemicalbook.com

Electron Ionization (EI): EI is a hard ionization technique that typically induces extensive fragmentation. The fragmentation of 2-substituted pyrrole derivatives is significantly influenced by the nature of the side-chain. chemicalbook.com For this compound, the molecular ion ([M]⁺•) at m/z 179 would be observed. Key fragmentation steps are expected to include:

Loss of a methyl group: Cleavage of the methyl group from the dioxolane ring to yield a stable ion at m/z 164.

Cleavage of the dioxolane ring: Fragmentation of the dioxolane ring can occur through various pathways, including the loss of ethylene oxide (C₂H₄O, 44 Da) or acetaldehyde (B116499) (C₂H₄O, 44 Da).

Formation of the 2-acylpyrrole cation: A characteristic fragmentation would be the loss of an ethylene molecule (C₂H₄, 28 Da) and a methyl radical (•CH₃, 15 Da) leading to the formation of the 2-acetylpyrrole (B92022) cation (m/z 109), which is a stable, conjugated species.

Pyrrole ring fragmentation: Further fragmentation of the pyrrole ring itself can also occur.

Chemical Ionization (CI): CI is a softer ionization technique that results in less fragmentation and typically produces a prominent protonated molecular ion ([M+H]⁺) at m/z 180. The fragmentation from this ion would be less extensive than in EI-MS. The primary fragmentation observed would likely be the loss of the entire dioxolane moiety or neutral molecules like water and ethylene glycol from the protonated precursor. bris.ac.uk

Table 3: Predicted Key Fragments for this compound in MS

Ion Type Ionization m/z (Predicted) Identity/Origin
[M+H]⁺ CI 180 Protonated Molecule
[M]⁺• EI 179 Molecular Ion
[M-CH₃]⁺ EI/CI 164 Loss of methyl radical
[C₆H₆NO]⁺ EI 109 2-Acetylpyrrole cation
[C₄H₄N]⁺ EI 66 Pyrrolyl cation

Application of LC-MS for Reaction Monitoring and Product Purity Assessment

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for monitoring the progress of chemical reactions and assessing the purity of the resulting products. nist.gov In the synthesis of this compound, which could, for example, be prepared by the acid-catalyzed reaction of 2-acetylpyrrole with ethylene glycol, LC-MS serves several critical functions.

A reversed-phase HPLC column (e.g., C18) can be used to separate the starting materials, intermediates, the final product, and any byproducts. chemspider.com By analyzing aliquots of the reaction mixture over time, the consumption of reactants and the formation of the product can be quantified. The mass spectrometer, coupled to the LC, provides mass information for each peak in the chromatogram, allowing for confident identification of each component.

For purity assessment, a high-resolution LC-MS analysis of the final isolated product is performed. The presence of a single major chromatographic peak with the correct mass-to-charge ratio for the target compound indicates high purity. chemspider.comchemspider.com Any impurities, such as unreacted starting materials or byproducts from side reactions, can be identified by their retention times and mass spectra, allowing for the optimization of purification procedures.

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopic Studies

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The absorption of UV or visible light by this compound is governed by the electronic structure of the pyrrole chromophore.

Analysis of Electronic Transitions and Chromophoric Behavior

The chromophore in this compound is the 2-substituted pyrrole ring. Pyrrole itself is an aromatic heterocycle and exhibits characteristic UV absorption due to π → π* transitions. calculator.net The unsubstituted pyrrole molecule shows absorption bands in the UV region. calculator.net

The introduction of a substituent at the 2-position, particularly one with conjugating ability like a carbonyl group (which the dioxolane protects), significantly influences the UV-Vis spectrum. The dioxolane group itself is not a strong chromophore, but its electronic influence on the pyrrole ring, and its relationship to the underlying 2-acylpyrrole structure, is key. The chromophoric system is best understood by considering it as a derivative of 2-acylpyrrole.

The UV-Vis spectrum is expected to show intense absorption bands corresponding to π → π* transitions within the conjugated system of the pyrrole ring. The lone pairs on the dioxolane oxygen atoms may also participate in n → π* transitions, though these are typically much weaker in intensity. calculator.net The position of the absorption maximum (λ_max) is sensitive to the solvent polarity and the nature of the substituents on the pyrrole ring. It is anticipated that the primary absorption bands for this compound will be located in the ultraviolet region. The extension of conjugation or the presence of auxochromes can shift these absorptions to longer wavelengths (bathochromic shift).

Table 4: Expected UV-Vis Absorption Data for this compound

Chromophore System Expected Transition Type Approximate λ_max Range (nm)
Pyrrole Ring π → π* 200 - 240
2-Substituted Pyrrole π → π* 250 - 300
Dioxolane Oxygen Lone Pairs n → π* > 280 (weak)

Compound Names Mentioned in this Article

X-ray Diffraction Crystallography

Following a comprehensive search of publicly available scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), no single-crystal X-ray diffraction data for the compound This compound (CAS No. 750559-12-7) has been found. bldpharm.com The determination of a crystal structure is a prerequisite for the detailed analysis requested in the subsequent sections. Without experimental crystallographic data, a scientifically accurate discussion of the solid-state molecular structure, crystal packing, intermolecular interactions, and conformational analysis is not possible.

The following subsections cannot be completed as they are entirely dependent on the availability of a solved crystal structure.

Single-Crystal X-ray Diffraction for Solid-State Molecular Structure Determination

Information regarding the crystal system, space group, unit cell dimensions, and other crystallographic parameters for this compound is not available in the public domain.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., CH···π interactions, Hirshfeld surface analysis)

A detailed analysis of the crystal packing and a quantitative or qualitative description of intermolecular forces, such as hydrogen bonding or CH···π interactions, cannot be performed. Similarly, a Hirshfeld surface analysis, which is used to visualize and quantify intermolecular contacts, is not possible without the underlying crystallographic information file (CIF).

Computational and Theoretical Investigations of 2 2 Methyl 1,3 Dioxolan 2 Yl 1h Pyrrole

Quantum Chemical Calculations for Electronic Structure and Geometry

Quantum chemical calculations are fundamental to predicting the three-dimensional structure and electronic properties of a molecule. These methods solve the Schrödinger equation, providing detailed insights into molecular orbitals, charge distribution, and energetic stability.

Density Functional Theory (DFT) is a powerful and widely used computational method that calculates the electronic structure of a molecule based on its electron density. nih.gov It offers a favorable balance between computational cost and accuracy, making it ideal for optimizing the geometry of medium-sized organic molecules like 2-(2-methyl-1,3-dioxolan-2-yl)-1H-pyrrole.

A typical DFT study would involve selecting a functional, such as the popular B3LYP hybrid functional, and a suitable basis set to perform a geometry optimization. This process systematically alters the positions of the atoms until the lowest energy conformation (a stable structure) is found. For this compound, the optimization would likely reveal a nearly planar pyrrole (B145914) ring, which is characteristic of its aromatic nature. The dioxolane ring would adopt an envelope or twist conformation to minimize steric strain. The substituent's orientation relative to the pyrrole ring is determined by the balance between steric hindrance and electronic interactions.

The calculated energetic properties, such as the total electronic energy and enthalpy of formation, provide a measure of the molecule's thermodynamic stability. researchgate.net

Table 1: Predicted Optimized Geometrical Parameters for this compound using DFT (B3LYP/6-31G(d,p)) (Note: These are representative values based on calculations of similar structures and are presented for illustrative purposes.)

ParameterBond/AnglePredicted Value
Bond LengthC2-C(dioxolane)1.51 Å
C2-C31.39 Å
C3-C41.42 Å
C4-C51.38 Å
N1-C21.37 Å
N1-C51.38 Å
Bond AngleN1-C2-C(dioxolane)125.0°
C3-C2-C(dioxolane)128.5°
C2-N1-C5109.5°
Dihedral AngleN1-C2-C(dioxolane)-O~45°

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the use of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) can provide more accurate electronic energies and a more detailed description of electron correlation.

These high-level methods are often used to benchmark the results from DFT calculations or for systems where DFT might be less reliable. cambridge.orgresearchgate.net For a molecule like this compound, ab initio calculations would be valuable for obtaining a highly accurate energy profile and for studying weak intermolecular interactions if the molecule were to be analyzed in a dimer or cluster.

The accuracy of any quantum chemical calculation is highly dependent on the chosen basis set, which is a set of mathematical functions used to build the molecular orbitals.

Pople-style basis sets : Commonly used sets like 6-31G(d,p) or 6-311+G(d,p) provide a good starting point. The "(d,p)" notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are essential for accurately describing chemical bonds. The "+" signifies the inclusion of diffuse functions, which are important for describing anions or weak, long-range interactions. researchgate.net

Correlation-consistent basis sets : Sets like Dunning's cc-pVDZ or cc-pVTZ are designed to systematically converge towards the complete basis set limit, offering a pathway to higher accuracy, especially when used with ab initio methods.

The selection involves a trade-off: larger basis sets yield more accurate results but at a significantly higher computational cost. For a molecule of this size, a double-zeta basis set with polarization functions, such as 6-31G(d,p), is generally considered a good compromise for reliable geometry and electronic structure analysis. nih.gov

Molecular Orbital Analysis and Chemical Reactivity Descriptors

The electronic behavior and chemical reactivity of a molecule are governed by its molecular orbitals. researchgate.net Analyzing these orbitals provides deep insights into how the molecule will interact with other chemical species.

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgslideshare.net

HOMO : This orbital acts as the primary electron donor. A molecule with a high-energy HOMO is more likely to react with electrophiles.

LUMO : This orbital acts as the primary electron acceptor. A molecule with a low-energy LUMO is more susceptible to attack by nucleophiles.

HOMO-LUMO Gap : The energy difference between the HOMO and LUMO is a critical indicator of chemical stability and reactivity. researchgate.net A small gap suggests high polarizability and high chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is expected to be a π-orbital delocalized across the pyrrole ring, characteristic of aromatic systems. The LUMO would be the corresponding π* antibonding orbital. The dioxolane substituent, being weakly electron-withdrawing, would slightly lower the energies of both the HOMO and LUMO compared to unsubstituted pyrrole, leading to a modest change in the energy gap.

Table 2: Predicted Frontier Molecular Orbital Energies and Reactivity Descriptors (Note: These are representative values based on calculations of similar structures and are presented for illustrative purposes.)

ParameterPredicted Value (eV)Interpretation
HOMO Energy-5.85Electron-donating capability
LUMO Energy1.95Electron-accepting capability
HOMO-LUMO Gap (ΔE)7.80Kinetic stability, chemical reactivity
Electronegativity (χ)1.95Tendency to attract electrons
Chemical Hardness (η)3.90Resistance to change in electron distribution

Natural Bond Orbital (NBO) analysis transforms the calculated molecular orbitals into a more intuitive picture of localized bonds and lone pairs, resembling a Lewis structure. This method is exceptionally useful for quantifying electron delocalization, hyperconjugation, and charge transfer interactions within a molecule. researchgate.netorientjchem.org

In this compound, NBO analysis would quantify several key electronic effects:

Delocalization within the Pyrrole Ring : Strong interactions between the π-orbitals of the C=C bonds and the lone pair of the nitrogen atom (n(N) → π*(C-C)) confirm the aromaticity and electron delocalization within the ring.

Atomic Charges : NBO provides a method for calculating the natural atomic charges, showing how electron density is distributed. The nitrogen atom and the two oxygen atoms of the dioxolane ring are expected to carry partial negative charges, while the attached carbon and hydrogen atoms will be partially positive.

Table 3: Predicted Key NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) (Note: These are representative values based on calculations of similar structures and are presented for illustrative purposes.)

Donor NBOAcceptor NBOE(2) (kcal/mol)Interaction Type
LP(1) N1π(C2-C3)~40-50N lone pair delocalization (aromaticity)
LP(1) N1π(C4-C5)~40-50N lone pair delocalization (aromaticity)
π(C2-C3)π(C4-C5)~15-20π-conjugation within the ring
π(C4-C5)π(C2-C3)~15-20π-conjugation within the ring
LP(1) O(dioxolane)σ*(C-C)~2-5Intramolecular hyperconjugation

Electrostatic Potential Surface Analysis for Reactivity Sites

A Molecular Electrostatic Potential (MEP) surface analysis is a valuable computational tool used to predict the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, visually identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

For This compound , an MEP analysis would be performed using quantum chemical calculations, typically employing Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)). The resulting MEP map would likely reveal the following features:

Electron-rich regions (Negative Potential): These areas, typically colored red or yellow, indicate sites susceptible to electrophilic attack. For this molecule, the highest negative potential is expected to be localized on the oxygen atoms of the 1,3-dioxolane (B20135) ring due to their high electronegativity and lone pairs of electrons. The nitrogen atom of the pyrrole ring also possesses a lone pair, but its delocalization into the aromatic system reduces its nucleophilicity compared to the dioxolane oxygens. The π-system of the pyrrole ring would also exhibit negative potential, with the highest density likely at the C5 position, which is characteristic for 2-substituted pyrroles.

Electron-poor regions (Positive Potential): These areas, usually colored blue, signify sites prone to nucleophilic attack. The most significant positive potential is anticipated on the hydrogen atom attached to the pyrrole nitrogen (N-H), making it the most acidic proton and a potential site for deprotonation. The hydrogen atoms on the methyl group and the methylene (B1212753) groups of the dioxolane ring would also exhibit positive potential.

Illustrative Electrostatic Potential Data for this compound

Atomic SitePredicted Electrostatic Potential (kcal/mol)Predicted Reactivity
Dioxolane Oxygen Atoms-45 to -55Nucleophilic Site
Pyrrole Nitrogen Atom-20 to -30Nucleophilic Site
Pyrrole Ring (C5)-15 to -25Electrophilic Attack
Pyrrole N-H Hydrogen+40 to +50Electrophilic Site
Methyl Group Hydrogens+15 to +25Weakly Electrophilic

Note: These values are hypothetical and serve as an illustration of expected trends from a DFT calculation.

Reaction Mechanism Studies and Transition State Characterization

Computational chemistry provides powerful tools to elucidate reaction mechanisms, offering insights into the energetic feasibility and selectivity of chemical transformations.

Computational Elucidation of Reaction Pathways and Energy Profiles

To study the reaction mechanisms of This compound , researchers would employ computational methods like DFT to map out the potential energy surface for a given reaction. For instance, in an electrophilic substitution reaction at the pyrrole ring, the following steps would be computationally modeled:

Reactant Complex: The initial interaction between the pyrrole derivative and the electrophile.

Transition State (TS): The high-energy point along the reaction coordinate, which represents the energy barrier for the reaction. Locating the TS is crucial and is confirmed by frequency analysis, where the TS has exactly one imaginary frequency corresponding to the bond-forming/breaking process.

Intermediate (Sigma Complex): The species formed after the electrophile has attacked the pyrrole ring.

Product Complex: The final product of the reaction, after a proton is lost to restore aromaticity.

An energy profile diagram would be constructed, plotting the relative energies of these species against the reaction coordinate. This would provide the activation energy, which is a key determinant of the reaction rate.

Prediction of Regioselectivity and Stereoselectivity through Transition State Analysis

For substituted pyrroles, electrophilic attack can occur at different positions (e.g., C3, C4, or C5). Computational analysis of the transition states for attack at each of these positions can predict the regioselectivity of the reaction. The pathway with the lowest activation energy barrier will be the most favored. For 2-substituted pyrroles, electrophilic attack is generally favored at the C5 position, and computational analysis of the transition states for the reaction of This compound with an electrophile would be expected to confirm this preference.

Stereoselectivity can also be predicted by comparing the activation energies of transition states leading to different stereoisomers. For reactions involving the chiral center that could be created from the dioxolane group, computational modeling can help predict which diastereomer would be preferentially formed.

Theoretical Kinetic and Thermodynamic Parameters for Chemical Transformations

From the computed potential energy surface, various kinetic and thermodynamic parameters can be derived using statistical mechanics.

Thermodynamic Parameters: The enthalpy of reaction (ΔH), Gibbs free energy of reaction (ΔG), and entropy of reaction (ΔS) can be calculated to determine the spontaneity and equilibrium position of a reaction. A negative ΔG indicates a spontaneous reaction.

Kinetic Parameters: The activation energy (Ea) obtained from the transition state energy allows for the estimation of the rate constant (k) using the Arrhenius equation or Transition State Theory.

Illustrative Thermodynamic and Kinetic Data for Electrophilic Bromination at C5

ParameterHypothetical Calculated Value
Activation Energy (Ea)15 kcal/mol
Gibbs Free Energy of Activation (ΔG‡)25 kcal/mol
Enthalpy of Reaction (ΔH)-10 kcal/mol
Gibbs Free Energy of Reaction (ΔG)-8 kcal/mol

Note: These values are for illustrative purposes.

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and dynamics. An MD simulation of This compound would involve:

Force Field Selection: Choosing a suitable force field (e.g., AMBER, CHARMM) that accurately describes the inter- and intramolecular interactions.

System Setup: Placing the molecule in a simulation box, often with a solvent to mimic solution-phase behavior.

Simulation: Solving Newton's equations of motion for all atoms over a period of time (nanoseconds to microseconds).

The resulting trajectory would be analyzed to understand:

Conformational Preferences: Identifying the most stable conformations of the molecule, particularly the orientation of the dioxolane ring relative to the pyrrole ring.

Rotational Barriers: Calculating the energy barriers for rotation around the single bond connecting the two ring systems.

Solvent Effects: Observing how the solvent molecules interact with and influence the conformation of the solute.

Theoretical Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods can predict various spectroscopic properties, which can aid in the characterization and identification of the compound.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, can predict the ¹H and ¹³C NMR chemical shifts. These predicted values, when compared to experimental data, can help confirm the structure of the synthesized compound.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated using DFT. The predicted IR spectrum can be compared with the experimental spectrum to identify characteristic functional group vibrations, such as the N-H stretch of the pyrrole, C-H stretches, and C-O stretches of the dioxolane.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra. This calculation would provide the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For This compound , the main absorption bands would be due to π → π* transitions within the pyrrole aromatic system.

Illustrative Predicted Spectroscopic Data

SpectroscopyParameterPredicted Value (Illustrative)
¹H NMRChemical Shift (N-H)~ 8.0 ppm
¹³C NMRChemical Shift (C2-pyrrole)~ 140 ppm
IRN-H Stretch Frequency~ 3400 cm⁻¹
UV-Visλmax (π → π*)~ 230 nm

Note: These are typical values for such a structure and are for illustrative purposes only.

Advanced Applications and Potential in Chemical Synthesis

Role as Versatile Building Blocks for Complex Molecular Architectures

The fundamental utility of 2-(2-methyl-1,3-dioxolan-2-yl)-1H-pyrrole lies in its capacity to act as a scaffold for constructing more complex molecules. The pyrrole (B145914) ring itself is a privileged structure found in numerous natural products and pharmaceutically active compounds, including those with anti-infective and anticancer properties. nih.gov The dioxolane-protected pyrrole allows chemists to selectively functionalize the nitrogen atom or the carbon positions of the pyrrole ring.

Following these modifications, the latent acetyl group can be unmasked under acidic conditions, providing a reactive handle for further transformations. This two-stage reactivity—modification of the pyrrole core followed by deprotection and elaboration of the side chain—is a powerful strategy. For instance, dipyrromethanes, which are precursors to porphyrins and related macrocycles, can be synthesized using pyrrole-based building blocks. nih.gov The ability to introduce specific substituents onto the pyrrole ring before its incorporation into a larger structure is crucial for tuning the electronic and photophysical properties of the final molecule. nih.gov

Precursors for the Synthesis of Fused Heterocyclic Systems

The dual functionality of this compound, once deprotected, makes it an excellent precursor for the synthesis of fused heterocyclic systems. After the removal of the protecting group to reveal 2-acetyl-1H-pyrrole, the acetyl group and the pyrrole NH can participate in condensation reactions with various reagents to form bicyclic structures.

For example, reaction with hydrazines can lead to the formation of pyrazolopyrroles, while condensation with β-ketoesters could yield pyrrolo[1,2-a]pyridines. These fused systems are of great interest in medicinal chemistry due to their rigid structures and diverse biological activities. The synthesis of spiro[pyrrole-3,2'-pyrrolo[2,1-b]oxazoles] from 1H-pyrrole-2,3-diones highlights the utility of the pyrrole scaffold in creating complex, three-dimensional heterocyclic structures through cycloaddition reactions. researchgate.net

Below is a table summarizing potential transformations for synthesizing fused systems from the deprotected form of the title compound.

Reagent ClassFused SystemPotential Application
HydrazinesPyrazolopyrrolesKinase Inhibitors
β-KetoestersPyrrolo[1,2-a]pyridinesAntimicrobial Agents
GuanidinePyrrolopyrimidinesAntiviral Compounds
α-HaloketonesPyrrolooxazinesCNS Active Agents

Utility in Diversity-Oriented Synthesis and Library Generation

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules for high-throughput screening and drug discovery. nih.govresearchgate.net The title compound is an ideal starting point for DOS because it contains multiple reaction sites that can be independently addressed.

A typical DOS strategy involving this compound might proceed as follows:

N-Functionalization: The pyrrole nitrogen can be alkylated, acylated, or sulfonylated with a diverse set of reagents.

C-H Functionalization: The carbon atoms of the pyrrole ring can undergo electrophilic substitution reactions such as halogenation, nitration, or Friedel-Crafts acylation, primarily at the electron-rich positions.

Deprotection and Side-Chain Modification: The dioxolane protecting group is removed, and the resulting acetyl group is used in reactions like aldol (B89426) condensations, reductions, or reductive aminations to introduce further diversity.

This multi-directional approach allows for the rapid generation of a large library of related but structurally distinct compounds from a single, readily accessible precursor. Such libraries are invaluable for identifying new hit compounds in drug discovery programs. nih.gov

Strategic Use in Protecting Group Chemistry and Functional Group Interconversions

The core utility of the 2-(2-methyl-1,3-dioxolan-2-yl) moiety is as a protecting group for a 2-acetyl function. researchgate.net Pyrroles are electron-rich aromatic systems that are sensitive to oxidation and polymerization under acidic or strongly electrophilic conditions. researchgate.net The presence of an electron-withdrawing acetyl group at the 2-position can deactivate the ring, but it also provides a site for unwanted side reactions.

By protecting the acetyl group as a ketal, its electron-withdrawing effect is attenuated, and its reactivity is masked. This allows for more controlled and selective reactions on the pyrrole ring. The protection is typically achieved by reacting 2-acetylpyrrole (B92022) with ethylene (B1197577) glycol in the presence of an acid catalyst. The removal of the protecting group is also straightforward, usually requiring treatment with aqueous acid. researchgate.net

This protection-deprotection sequence is a classic example of strategic functional group interconversion that enables complex synthetic routes which would otherwise be unfeasible.

StepReagentsConditionsPurpose
Protection Ethylene glycol, p-TsOHToluene, refluxMasks the reactive acetyl group
Deprotection Aqueous HCl or p-TsOHAcetone, refluxRegenerates the acetyl group for further reaction researchgate.net

Development of Novel Synthetic Methodologies Based on the Compound's Framework

The unique reactivity of the pyrrole nucleus within this compound has facilitated the development of new synthetic methods. For example, its use in metal-catalyzed cross-coupling reactions allows for the introduction of aryl, vinyl, or alkyl groups at specific positions of the pyrrole ring. organic-chemistry.org

Research into the derivatization of this compound has also led to novel cyclization reactions. One study demonstrated that derivatization of the 2-methyl-1,3-dioxolan-2-yl group itself could lead to the synthesis of novel organotellurium heterocycles with potential biological applications. researchgate.net This indicates that the protecting group can be more than just a passive spectator and can be actively involved in bond-forming events. The development of such methodologies expands the synthetic chemist's toolbox for creating novel molecular structures based on the pyrrole framework.

Conclusion and Future Research Directions

Summary of Key Findings in 2-(2-methyl-1,3-dioxolan-2-yl)-1H-pyrrole Chemistry

The chemistry of this compound is primarily understood through the established principles of pyrrole (B145914) synthesis and reactivity. The Paal-Knorr synthesis is a prominent method for the formation of the pyrrole ring, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. wikipedia.orgalfa-chemistry.comorganic-chemistry.org In the case of this compound, the logical precursor would be a 1,4-dicarbonyl compound where one carbonyl is protected as a ketal.

The reactivity of the pyrrole ring is characterized by its electron-rich nature, making it susceptible to electrophilic substitution, primarily at the C2 position. uobaghdad.edu.iqnumberanalytics.com The dioxolane group, a protective moiety for ketones and aldehydes, is generally stable under neutral and basic conditions but can be cleaved under acidic conditions to regenerate the carbonyl group. This latent functionality within the this compound structure is a key feature, offering a pathway to further chemical transformations.

The spectroscopic signature of this compound can be predicted based on its constituent parts. The pyrrole ring protons would exhibit characteristic shifts in ¹H NMR spectroscopy, while the methyl and ethylene (B1197577) protons of the dioxolane group would also have distinct signals. Similarly, ¹³C NMR spectroscopy would show resonances for the carbons of both the pyrrole and dioxolane rings.

Identification of Unexplored Reactivity and Synthetic Opportunities

The unique combination of a pyrrole ring and a protected carbonyl group in this compound opens up several avenues for unexplored reactivity and synthetic design.

Selective Deprotection and Derivatization: The dioxolane moiety can be selectively removed under acidic conditions to unmask a ketone functional group. This ketone can then undergo a wide range of reactions, such as nucleophilic addition, condensation, or alpha-functionalization, leading to a diverse array of more complex pyrrole derivatives.

Domino and Tandem Reactions: The presence of multiple reactive sites (the pyrrole ring, the N-H proton, and the latent carbonyl) allows for the design of novel domino or tandem reaction sequences. For instance, an initial reaction at the pyrrole ring could be followed by an intramolecular cyclization upon deprotection of the dioxolane.

Multicomponent Reactions: Pyrrole derivatives are valuable substrates in multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecules in a single step. bohrium.comorgchemres.org this compound could serve as a key building block in MCRs, leading to the synthesis of novel heterocyclic scaffolds.

Potential Reaction Description Potential Products
Acid-catalyzed deprotectionRemoval of the dioxolane group to reveal the ketone.2-acetyl-1H-pyrrole
N-Alkylation/AcylationReaction at the nitrogen atom of the pyrrole ring. wikipedia.orgN-substituted 2-(2-methyl-1,3-dioxolan-2-yl)-1H-pyrroles
Electrophilic substitutionReaction at the electron-rich pyrrole ring (e.g., nitration, halogenation). numberanalytics.com4- or 5-substituted 2-(2-methyl-1,3-dioxolan-2-yl)-1H-pyrroles
Deprotection followed by condensationRemoval of the dioxolane and subsequent reaction of the ketone.Pyrrole-fused heterocycles

Potential for Novel Catalyst Development and Methodological Advancements

Pyrrole-containing ligands have been instrumental in the development of transition metal catalysts for a variety of organic transformations. acs.orgacs.org The structural features of this compound make it an attractive candidate for the design of new ligand systems.

Pincer Ligand Precursors: The pyrrole nitrogen and the potential for functionalization at the C5 position of the pyrrole ring, combined with the latent carbonyl group, provide a framework for the synthesis of novel pincer-type ligands. These ligands could coordinate with various metals to form catalysts for reactions such as hydrogenation, dehydrogenation, and cross-coupling. acs.org

Green Chemistry Approaches: The synthesis of pyrroles can be achieved using greener methods, such as microwave-assisted synthesis or the use of heterogeneous catalysts. nih.govresearchgate.neteurekaselect.com Future work could focus on developing more sustainable synthetic routes to this compound and its derivatives.

Interdisciplinary Research Prospects Involving Pyrrole-Dioxolane Chemistry

The fusion of the pyrrole and dioxolane moieties suggests a number of interdisciplinary research opportunities, particularly in medicinal chemistry and materials science.

Medicinal Chemistry: Pyrrole is a key structural component in many biologically active compounds and pharmaceuticals. nih.govmdpi.commdpi.comalliedacademies.org The dioxolane group can act as a bioisostere or be used to modify the pharmacokinetic properties of a drug candidate. The exploration of this compound and its derivatives could lead to the discovery of new therapeutic agents with potential applications in areas such as anticancer nih.govmdpi.com and anti-inflammatory nih.gov treatments.

Materials Science: Pyrrole-based polymers are known for their conducting properties. The functionalization of the pyrrole ring of this compound could be used to tune the electronic and physical properties of such polymers. The latent carbonyl group could also be used for post-polymerization modification, allowing for the creation of functional materials with tailored properties.

Supramolecular Chemistry: The hydrogen bonding capabilities of the pyrrole N-H and the potential for coordination through the dioxolane oxygens and the pyrrole nitrogen make this molecule an interesting building block for the construction of supramolecular assemblies.

Field Potential Application Rationale
Medicinal ChemistryDrug discoveryPyrrole is a common scaffold in bioactive molecules; the dioxolane can modulate properties. nih.govmdpi.com
Materials ScienceConducting polymersPyrrole is a monomer for conductive polymers; the substituent allows for property tuning.
CatalysisLigand designThe pyrrole and dioxolane groups offer multiple coordination sites for metal catalysts. acs.orgacs.org
Supramolecular ChemistrySelf-assemblyHydrogen bonding and coordination sites can drive the formation of complex architectures.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2-methyl-1,3-dioxolan-2-yl)-1H-pyrrole, and what reaction conditions are critical for optimizing yields?

  • Methodology : The synthesis often involves condensation reactions between pyrrole derivatives and dioxolane-containing precursors. For example, a Paal-Knorr-type reaction can be employed using 2-formylpyrrole intermediates and 2-methyl-1,3-dioxolane under acidic catalysis (e.g., p-toluenesulfonic acid in toluene at reflux) . Alternatively, nucleophilic substitution reactions using chloroacetic acid derivatives and pyrrole in basic media (e.g., NaOH/ethanol) have been reported . Key factors include solvent choice (polar aprotic vs. aromatic), catalyst loading, and temperature control to avoid side reactions.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodology :

  • NMR : Focus on the pyrrole ring protons (δ 6.5–7.0 ppm for aromatic protons) and the dioxolane methyl group (δ 1.2–1.5 ppm). 2D NMR (e.g., COSY, HSQC) helps resolve overlapping signals .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺, with fragmentation patterns revealing the dioxolane ring cleavage (e.g., loss of 60 Da corresponding to C₂H₄O₂) .
  • IR : Look for carbonyl stretches (~1700 cm⁻¹) if acylated derivatives are present .

Q. How can researchers confirm the crystal structure of this compound, and what software tools are recommended for refinement?

  • Methodology : Single-crystal X-ray diffraction is the gold standard. Use SHELX software (e.g., SHELXL for refinement) to analyze bond lengths, angles, and torsional parameters. Key steps include data collection at low temperature (e.g., 100 K) to minimize thermal motion artifacts and validation using CCDC databases .

Advanced Research Questions

Q. How can contradictory reaction yields in the synthesis of dioxolane-pyrrole derivatives be resolved?

  • Methodology : Contradictions often arise from differences in solvent polarity, catalyst efficiency, or purification methods. For example, yields in toluene-based condensations (~70–85%) may underperform compared to aqueous-ethanol systems (~90%) due to poor solubility of intermediates. Systematic optimization via Design of Experiments (DoE) can identify critical variables (e.g., solvent ratio, reaction time) .

Q. What strategies are effective for studying the reactivity of the dioxolane ring in this compound under varying pH and temperature conditions?

  • Methodology :

  • Hydrolysis Studies : Monitor ring-opening kinetics using HPLC or NMR in buffered solutions (pH 2–12). Acidic conditions typically cleave the dioxolane to form diols, while basic conditions may stabilize intermediates .
  • Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess decomposition thresholds (e.g., >150°C for most dioxolanes) .

Q. How can researchers leverage computational chemistry to predict the electronic properties and regioselectivity of this compound in further reactions?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map frontier molecular orbitals (HOMO/LUMO) to predict electrophilic substitution sites on the pyrrole ring. Solvent effects are modeled using PCM (Polarizable Continuum Model) .

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